

Physical and chemical properties of 1-(benzylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(Benzylamino)-2-methylpropan-2-OL

Cat. No.: B1281687

[Get Quote](#)

Technical Guide: 1-(Benzylamino)-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on **1-(benzylamino)-2-methylpropan-2-ol**. It is important to note that publicly available experimental data for this specific chemical entity is limited. Much of the available data pertains to its isomer, 2-(benzylamino)-2-methylpropan-1-ol. This guide distinguishes between data for the specified compound and its isomer where applicable and includes predicted data and proposed experimental protocols based on established chemical principles.

Introduction

1-(Benzylamino)-2-methylpropan-2-ol is a substituted amino alcohol. Its structure, featuring a benzylamine group and a tertiary alcohol, makes it a molecule of interest in synthetic chemistry and potentially for applications in drug discovery and materials science. This guide summarizes its known physical and chemical properties, proposes a synthetic route, and outlines its safety information.

Physicochemical Properties

Detailed experimental physical and chemical property data for **1-(benzylamino)-2-methylpropan-2-ol** (CAS: 80466-51-9) is not extensively available in the public domain. The following tables summarize the available information, including basic identifiers and computationally predicted properties. For comparison, experimentally determined properties of its isomer, 2-(benzylamino)-2-methylpropan-1-ol (CAS: 10250-27-8), are also provided.

Table 1: Chemical Identifiers for **1-(Benzylamino)-2-methylpropan-2-ol**

Identifier	Value
Chemical Name	1-(benzylamino)-2-methylpropan-2-ol
CAS Number	80466-51-9
Molecular Formula	C ₁₁ H ₁₇ NO
Molecular Weight	179.26 g/mol [1]
IUPAC Name	1-(benzylamino)-2-methyl-2-propanol
InChI Key	HTYYZKBJEIKWKW-UHFFFAOYSA-N [2]
Canonical SMILES	CC(C)(O)CNCC1C=CC=CC=1

Table 2: Predicted Physicochemical Properties of **1-(Benzylamino)-2-methylpropan-2-ol**

Property	Predicted Value
XlogP	1.2 [2]
Monoisotopic Mass	179.13101 Da [2]
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	4
Complexity	139
Polar Surface Area	32.3 Å ²

Table 3: Experimental Properties of the Isomer 2-(Benzylamino)-2-methylpropan-1-ol (CAS: 10250-27-8)

Property	Value
Melting Point	68-70 °C[3]
Boiling Point	300.8 °C at 760 mmHg[3]
Density	1.006 g/cm ³ [3]
Solubility	Chloroform, DMSO, Methanol[3]
Flash Point	109.1 °C[3]

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **1-(benzylamino)-2-methylpropan-2-ol** is not readily available in published literature. However, a plausible synthetic route is the reductive amination of 1-hydroxy-2-methylpropan-2-one with benzylamine. An alternative approach involves the ring-opening of 2,2-dimethyloxirane with benzylamine.

Proposed Synthetic Protocol: Reductive Amination

This proposed protocol is based on general methods for the synthesis of N-benzylamines.

Reaction Scheme:

Materials:

- 1-hydroxy-2-methylpropan-2-one
- Benzylamine
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of 1-hydroxy-2-methylpropan-2-one (1.0 eq) in DCM or DCE, add benzylamine (1.0-1.2 eq) and a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
- Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **1-(benzylamino)-2-methylpropan-2-ol**.

Characterization:

The final product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety and Handling

The following safety information is based on available data for **1-(benzylamino)-2-methylpropan-2-ol**.

Hazard Statements:

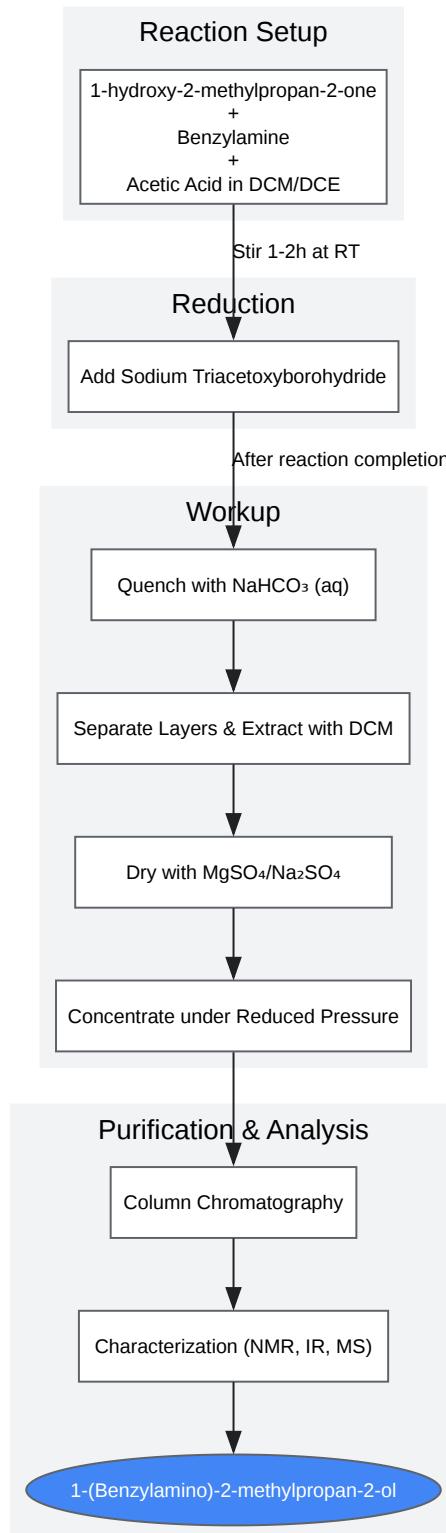
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P330: Rinse mouth.
- P362+P364: Take off contaminated clothing and wash it before reuse.
- P405: Store locked up.

- P501: Dispose of contents/container to an approved waste disposal plant.

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.


Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of **1-(benzylamino)-2-methylpropan-2-ol**. Its isomer, 2-(benzylamino)-2-methylpropan-1-ol, is reported as an intermediate in the synthesis of pharmaceuticals, particularly bronchodilators[4]. Research into structurally related benzylamino alcohol derivatives has explored their potential as anti-Alzheimer's agents, targeting acetylcholinesterase and β -secretase[5][6]. Further research is required to determine if **1-(benzylamino)-2-methylpropan-2-ol** possesses any significant biological properties.

Visualizations

As no specific signaling pathways for **1-(benzylamino)-2-methylpropan-2-ol** have been identified, a diagram for this is not applicable. Below is a workflow diagram for the proposed synthesis of the compound.

Proposed Synthesis of 1-(Benzylamino)-2-methylpropan-2-ol

[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for the synthesis of **1-(benzylamino)-2-methylpropan-2-ol**.

Conclusion

1-(Benzylamino)-2-methylpropan-2-ol is a chemical compound with limited available experimental data. This guide has consolidated the known information and provided a proposed synthetic route to facilitate further research. The structural similarity to compounds with known biological activities suggests that further investigation into the properties and potential applications of this molecule may be a worthwhile endeavor for the scientific community. Researchers are advised to proceed with caution, adhering to all safety guidelines, and to conduct thorough characterization of any synthesized material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]
- 2. PubChemLite - 1-(benzylamino)-2-methylpropan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 3. 2-(Benzylamino)-2-methylpropan-1-ol | lookchem [lookchem.com]
- 4. 2-(Benzylamino)-2-methylpropan-1-ol [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(benzylamino)-2-methylpropan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281687#physical-and-chemical-properties-of-1-benzylamino-2-methylpropan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com